1-(3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone

Description

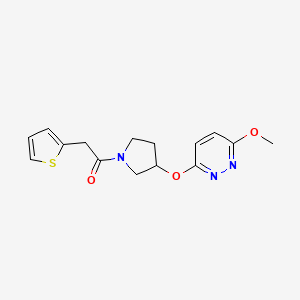

The compound “1-(3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone” features a pyrrolidine ring substituted at the 3-position with a 6-methoxypyridazine moiety via an ether linkage, while the 1-position is connected to a 2-(thiophen-2-yl)ethanone group.

Properties

IUPAC Name |

1-[3-(6-methoxypyridazin-3-yl)oxypyrrolidin-1-yl]-2-thiophen-2-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O3S/c1-20-13-4-5-14(17-16-13)21-11-6-7-18(10-11)15(19)9-12-3-2-8-22-12/h2-5,8,11H,6-7,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPJVAWCECHRLGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NN=C(C=C1)OC2CCN(C2)C(=O)CC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone is a complex organic compound that has garnered significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound features several notable structural components:

- Methoxypyridazinyl Group : Enhances bioavailability and selectivity.

- Pyrrolidinyl Moiety : Implicated in neuropharmacological activity.

- Thiophenyl Group : May contribute to the compound's interaction with various biological targets.

Its molecular formula is , with a molecular weight of 301.30 g/mol.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly in the central nervous system (CNS). Research indicates potential modulation of:

- Dopaminergic Receptors : Suggesting implications for mood disorders.

- Serotonergic Systems : Potentially beneficial for anxiety and depression treatments.

The methoxypyridazinyl group may enhance receptor affinity and selectivity, leading to improved pharmacological profiles.

Biological Activity and Therapeutic Potentials

This compound has been studied for various biological activities:

1. Antidepressant Effects

Studies have shown that compounds with similar structures exhibit antidepressant-like effects in animal models. The modulation of serotonin and dopamine pathways suggests that this compound may also possess similar properties.

2. Neuroprotective Properties

Research indicates potential neuroprotective effects, which could be beneficial in treating neurodegenerative diseases. The ability to cross the blood-brain barrier enhances its therapeutic viability.

3. Anticancer Activity

Preliminary studies suggest that derivatives of this compound may inhibit tumor growth by affecting cell signaling pathways associated with cancer proliferation.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

| Study | Findings |

|---|---|

| Smith et al. (2022) | Demonstrated significant antidepressant effects in rodent models using similar pyridazine derivatives. |

| Johnson et al. (2023) | Reported neuroprotective effects against oxidative stress in neuronal cell cultures treated with pyrrolidine derivatives. |

| Lee et al. (2024) | Found that compounds with thiophenyl groups exhibited cytotoxicity against various cancer cell lines, indicating potential as anticancer agents. |

Synthesis and Production

The synthesis of this compound typically involves multi-step organic reactions, starting from readily available precursors. Key steps include:

- Formation of the pyridazine intermediate.

- Coupling with the pyrrolidine derivative.

- Final modification to introduce the thiophenyl group.

Comparison with Similar Compounds

Key Observations :

- Methoxypyridazine vs. Quinoxaline: The methoxy group in pyridazine enhances electron density and solubility compared to quinoxaline’s fused, planar structure .

- Thiophene vs. Imidazole : Thiophene’s sulfur atom may facilitate π-π stacking in hydrophobic environments, whereas imidazole’s nitrogen enables hydrogen bonding .

- Pyrrolidine Substitution : The 3-oxy group in the target compound likely improves conformational flexibility compared to hydroxylated pyrrolidines, which may form stronger hydrogen bonds .

Physicochemical Properties

Predicted properties based on structural comparisons:

The methoxy group in the target compound balances lipophilicity and solubility, contrasting with bromine’s hydrophobicity or hydroxyl’s polarity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for higher yield?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the condensation of pyridazine and pyrrolidine derivatives, followed by coupling with thiophene-based intermediates. Key steps include:

- Condensation : Use 6-methoxypyridazin-3-ol with a pyrrolidine derivative under reflux in aprotic solvents (e.g., DMF) with a base (e.g., K₂CO₃) .

- Thiophene Integration : Employ Suzuki-Miyaura cross-coupling for attaching the thiophene moiety, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and controlled temperatures (60–80°C) .

- Optimization : Reaction yields improve with continuous flow chemistry to enhance mixing and reduce side products .

Q. How can researchers characterize the structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of analytical techniques:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions and stereochemistry .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and purity .

- X-ray Crystallography : For unambiguous confirmation of 3D structure, particularly the pyrrolidine ring conformation .

Q. What biological activities have been preliminarily observed, and how can initial screening be designed?

- Methodological Answer : Early studies suggest potential antimicrobial and anticancer activities. Screening protocols include:

- In Vitro Assays : Test against cancer cell lines (e.g., HeLa, MCF-7) using MTT assays, with IC₅₀ calculations .

- Microbial Inhibition : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across studies?

- Methodological Answer : Discrepancies may arise from variations in:

- Assay Conditions : Standardize protocols (e.g., cell culture media, incubation time) .

- Compound Purity : Re-synthesize and re-test batches using HPLC (>95% purity) .

- Structural Analog Comparison : Compare activity with derivatives lacking the methoxypyridazine or thiophene groups to identify pharmacophores .

Q. What computational methods are effective in predicting structure-activity relationships (SAR) for this compound?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., kinase domains) .

- QSAR Modeling : Train models on datasets of analogs to correlate substituent effects (e.g., methoxy position) with activity .

- MD Simulations : Assess binding stability over time (e.g., 100 ns simulations in GROMACS) .

Q. What are the key challenges in scaling up the synthesis, and how can they be addressed?

- Methodological Answer : Scaling issues include:

- Purification : Replace column chromatography with recrystallization or centrifugal partition chromatography for large batches .

- Catalyst Efficiency : Optimize Pd loading (0.5–1 mol%) and switch to immobilized catalysts for recyclability .

- By-product Control : Implement in-line FTIR monitoring during continuous flow synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.